molecular formula C16H14N2O3S B12180990 4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B12180990
M. Wt: 314.4 g/mol
InChI Key: HPINYZQNMDIXJI-UHFFFAOYSA-N
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Description

4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide is a compound that features a quinoline moiety, which is a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal and industrial chemistry .

Chemical Reactions Analysis

4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can affect various biological pathways, including those involved in cell division and metabolism .

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

4-methoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H14N2O3S/c1-21-14-6-8-15(9-7-14)22(19,20)18-13-10-12-4-2-3-5-16(12)17-11-13/h2-11,18H,1H3

InChI Key

HPINYZQNMDIXJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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